molecular formula C16H19N3O B5347705 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

货号 B5347705
分子量: 269.34 g/mol
InChI 键: GULVNNPKWYRXAF-WYMLVPIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide, also known as PZM21, is a synthetic compound that has been developed as a potential analgesic drug. It belongs to the class of opioids, which are known for their ability to relieve pain. PZM21 has been found to be effective in animal models of pain and has shown promise as a non-addictive alternative to traditional opioids.

作用机制

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide works by binding to the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating pain relief. Unlike traditional opioids, which also bind to other receptors and can cause side effects, this compound is selective for the mu-opioid receptor. This means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids.
Biochemical and Physiological Effects:
This compound has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

实验室实验的优点和局限性

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has several advantages for use in lab experiments. It is a highly selective mu-opioid receptor agonist, which means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids. This compound is also effective in reducing pain in animal models of acute and chronic pain. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound that requires careful attention to detail and expertise in organic chemistry to synthesize. It is also relatively new and has not yet been extensively tested in humans.

未来方向

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the testing of this compound in human clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for pain management. Finally, research is needed to determine the potential for this compound to be used in combination with other pain management therapies to provide enhanced pain relief.

合成方法

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide involves several steps, starting with the reaction of 2-methyl-3-phenylacryloyl chloride with imidazole in the presence of a base such as triethylamine. This produces the intermediate compound, which is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

科学研究应用

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has been the subject of extensive research in the field of pain management. Studies have shown that it is effective in reducing pain in animal models of acute and chronic pain. It has also been found to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

属性

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-14(12-15-6-3-2-4-7-15)16(20)18-8-5-10-19-11-9-17-13-19/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVNNPKWYRXAF-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。